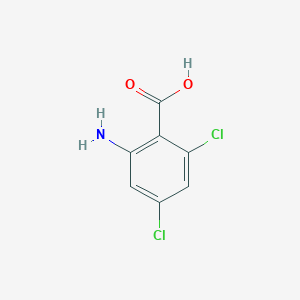







|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8](O)=[O:9])=[C:6]([Cl:11])[CH:5]=[C:4]([Cl:12])[CH:3]=1.[NH2:13][C:14](N)=[O:15]>>[Cl:11][C:6]1[CH:5]=[C:4]([Cl:12])[CH:3]=[C:2]2[C:7]=1[C:8](=[O:9])[NH:13][C:14](=[O:15])[NH:1]2
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=CC(=C1C(=O)O)Cl)Cl
|
|
Name
|
|
|
Quantity
|
5.83 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
|
Name
|
solid
|
|
Quantity
|
1.72 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Prepared
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C2C(NC(NC2=CC(=C1)Cl)=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |